Product packaging for Cloran(Cat. No.:CAS No. 1782-06-5)

Cloran

Cat. No.: B168027
CAS No.: 1782-06-5
M. Wt: 424.9 g/mol
InChI Key: WGLYADVYCJUFAY-UHFFFAOYSA-N
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Description

Historical Context of Related Chlorinated Organic Compounds

The history of organic chemistry includes a significant period marked by the synthesis and study of chlorinated organic compounds. Early examples, such as chloral (B1216628) (trichloroacetaldehyde), were synthesized in the 19th century. google.com The mid-20th century saw a surge in the development of polycyclic chlorinated hydrocarbons, often driven by applications in various industries. Compounds featuring chlorinated cyclic or polycyclic structures, including those derived from hexachlorocyclopentadiene (B6142220), became prevalent. Hexachlorocyclopentadiene (HCCPD) itself is a highly reactive diene widely used in Diels-Alder reactions to construct complex chlorinated cyclic systems. who.intwikipedia.org The reaction of HCCPD with various dienophiles, including those containing furan (B31954) or related structures, has been a key synthetic route to molecules structurally related to Cloran. For instance, the Diels-Alder reaction between hexachlorocyclopentadiene and furan is known to occur. niscpr.res.in The methanonaphthalene core structure, present in this compound, is characteristic of adducts formed from cyclopentadiene (B3395910) or its chlorinated derivatives reacting with suitable dienophiles. researchgate.net This historical period established the synthetic methodologies and explored the chemical properties of highly chlorinated polycyclic compounds, providing the foundation for the synthesis and investigation of molecules like this compound.

Significance within Synthetic Organic Chemistry

Within the realm of synthetic organic chemistry, this compound's significance lies primarily in its reported use as a building block for the synthesis of more complex materials. Its structure, incorporating both the reactive anhydride (B1165640) functionality and the rigid, highly chlorinated polycyclic cage, makes it a potentially valuable intermediate in specific synthetic pathways.

One notable application identified in the literature is the use of this compound in the synthesis of divalent metal salts of mono(hydroxybutyl)hexolate. researcher.lifetandfonline.com This synthesis involves the reaction of 1,4-butanediol, this compound (referred to by its full chemical name), and divalent metal acetates (such as calcium, manganese, or lead acetates). researcher.lifetandfonline.com These resulting metal-containing hexolate salts serve as crucial ionic diols. researcher.life

These ionic diols, derived from this compound, are subsequently utilized in the synthesis of flame-retardant polyurethanes and polyurethane-ureas. researcher.lifetandfonline.com The synthesis of these polymers involves the solution polymerization of hexamethylene diisocyanate (HMDI) with the metal hexolate salts, or the reaction of HMDI with a mixture of the metal hexolate salts and specific urea (B33335) derivatives. researcher.lifetandfonline.com

This application highlights this compound's role as a specialized monomer or reactant in polymer chemistry, contributing specific structural features and potentially flame-retardant properties to the resulting materials through the incorporation of the chlorinated polycyclic unit and metal ions.

An overview of the synthesis of divalent metal salts of mono(hydroxybutyl)hexolate using this compound is presented in the table below:

ReactantsProductNotes
1,4-butanediol, this compound, Divalent metal acetates (M=Ca²⁺, Mn²⁺, or Pb²⁺)Divalent metal salts of mono(hydroxybutyl)hexolate [M(HBH)₂]This compound acts as a key reactant in forming the hexolate structure. researcher.lifetandfonline.com

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape concerning this compound, based on the available information, appears to be focused on its utility as a precursor in the synthesis of specialized polymers, particularly flame-retardant polyurethanes. researcher.lifetandfonline.com The detailed studies on the synthesis and characterization of these metal-containing polymers, where this compound is a starting material, represent an active area of investigation. researcher.lifetandfonline.com

However, comprehensive details regarding a broader research landscape specifically dedicated to the chemical properties, reactivity beyond the reported polymer synthesis, or other potential applications of this compound (PubChem CID 98311) are not extensively available in the provided search results. Explicitly defined research gaps pertaining to this specific compound's chemical behavior or alternative synthetic transformations are not readily apparent. The focus in the accessible literature is primarily on its incorporation into polymer structures.

Scope and Objectives of the Research Outline

This article aims to provide a focused overview of the chemical compound this compound (5,6,7,8,10,10-Hexachloro-3a,4,4a,5,8,8a,9,9a-octahydro-5,8-methanonaphtho(2,3-c)furan-1,3-dione) based on currently available information. The scope is strictly limited to its historical context within related chlorinated organic compounds, its known significance in synthetic organic chemistry as evidenced by reported reactions and applications, and an assessment of its current research landscape and identified gaps based on the search results. The objective is to synthesize this information into a structured and informative summary, adhering strictly to the provided outline and content exclusions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8Cl6O3 B168027 Cloran CAS No. 1782-06-5

Properties

CAS No.

1782-06-5

Molecular Formula

C13H8Cl6O3

Molecular Weight

424.9 g/mol

IUPAC Name

1,11,12,13,14,14-hexachloro-6-oxatetracyclo[9.2.1.02,10.04,8]tetradec-12-ene-5,7-dione

InChI

InChI=1S/C13H8Cl6O3/c14-7-8(15)12(17)6-2-4-3(9(20)22-10(4)21)1-5(6)11(7,16)13(12,18)19/h3-6H,1-2H2

InChI Key

WGLYADVYCJUFAY-UHFFFAOYSA-N

SMILES

C1C2C(CC3C1C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OC2=O

Canonical SMILES

C1C2C(CC3C1C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OC2=O

Other CAS No.

1782-06-5

Pictograms

Acute Toxic; Irritant

Synonyms

5,6,7,8,10,10-hexachloro-3a,4,4a,5,8,8a,9,9a-octahydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione

Origin of Product

United States

Synthetic Methodologies for Cloran and Analogues

Retrosynthetic Analysis of a Polyhalogenated Scaffolding

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgsemanticscholar.orglibretexts.org For a complex polyhalogenated anhydride (B1165640), a primary disconnection would likely target the anhydride functionality and the carbon-halogen bonds.

A logical retrosynthetic approach would involve:

Functional Group Interconversion (FGI): The anhydride could be retrosynthetically disconnected to a corresponding dicarboxylic acid, which is a common precursor.

Carbon-Carbon Bond Disconnection: Key C-C bond formations, such as those that could be formed via cycloaddition reactions, would be identified. For a polycyclic system, a Diels-Alder reaction is a powerful tool for forming six-membered rings with high stereocontrol. semanticscholar.org

Carbon-Halogen Bond Disconnection: The halogen atoms would be disconnected to reveal precursor molecules that can undergo halogenation reactions. The timing and method of halogenation are critical to achieve the desired regiochemistry.

This process is repeated until simple, readily available starting materials are identified. wikipedia.org

Classical Synthetic Routes to Polyhalogenated Anhydrides

Classical methods remain fundamental in the synthesis of polyhalogenated compounds, often providing robust and scalable routes.

The Diels-Alder reaction is a concerted [4+2] cycloaddition that is highly effective for the construction of six-membered rings. mdpi.comkhanacademy.orgyoutube.com In the context of a polyhalogenated anhydride, this could involve the reaction of a halogenated diene with a suitable dienophile, such as maleic anhydride. nih.govyoutube.com

Key considerations for a successful Diels-Alder approach include:

Diene and Dienophile Selection: The electronic nature of the diene and dienophile is crucial. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. youtube.com

Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is transferred to the product. The endo rule often dictates the stereochemical outcome, particularly with cyclic dienophiles. nih.gov

Regioselectivity: The orientation of the substituents in the product is governed by the electronic and steric properties of the substituents on both the diene and the dienophile.

Table 1: Examples of Diels-Alder Reactions in the Synthesis of Polycyclic Anhydrides

Diene Dienophile Product Reference
1,3-Butadiene Maleic Anhydride cis-1,2,3,6-Tetrahydrophthalic Anhydride youtube.com
Cyclopentadiene (B3395910) Maleic Anhydride endo-Himic Anhydride nih.gov

The introduction of halogen atoms onto a polycyclic framework can be achieved through various methods, each with its own advantages and limitations.

Electrophilic Aromatic Substitution: For aromatic portions of the molecule, electrophilic halogenation is a common strategy. libretexts.orgmasterorganicchemistry.com This typically involves the use of a halogen (e.g., Cl₂, Br₂) with a Lewis acid catalyst (e.g., FeCl₃, AlBr₃) to activate the halogen. libretexts.org The regioselectivity is directed by the existing substituents on the aromatic ring.

Free Radical Halogenation: This method is suitable for the halogenation of allylic or benzylic positions. It is often initiated by UV light or a radical initiator.

Addition Reactions: Halogens can be added across double bonds within the polycyclic system. This reaction proceeds via a halonium ion intermediate and typically results in anti-addition.

The choice of halogenation reagent and reaction conditions is critical to control the number and position of the newly introduced halogen atoms. researchgate.net

Modern Catalytic Approaches for Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer milder reaction conditions, higher selectivity, and greater efficiency compared to classical approaches. acs.orgsemanticscholar.orgnih.gov

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgmdpi.com For the synthesis of a complex halogenated molecule, these reactions could be employed to couple simpler halogenated precursors.

Examples of relevant transition metal-catalyzed reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. mdpi.com

Heck Reaction: This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. mdpi.com

C-H Activation/Halogenation: This emerging area focuses on the direct halogenation of C-H bonds, offering a more atom-economical approach by avoiding the need for pre-functionalized starting materials. researchgate.net

Table 2: Overview of Relevant Transition Metal-Catalyzed Reactions

Reaction Name Catalyst Reactants Bond Formed
Suzuki-Miyaura Coupling Palladium Organoboron Compound + Organohalide C-C
Heck Reaction Palladium Unsaturated Halide + Alkene C-C
C-H Halogenation Various (e.g., Pd, Ru, Rh) Organic Substrate + Halogen Source C-X (X=Cl, Br, I)

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering an alternative to metal-based catalysts and contributing to the principles of green chemistry. scienceopen.comwikipedia.orgorganic-chemistry.org In the context of synthesizing a chiral polyhalogenated compound, asymmetric organocatalysis could be particularly valuable.

Potential applications of organocatalysis include:

Enantioselective Halogenation: Chiral organocatalysts can be used to achieve the enantioselective α-halogenation of carbonyl compounds. nih.gov

Asymmetric Diels-Alder Reactions: Chiral organocatalysts, such as imidazolidinones, can catalyze Diels-Alder reactions to produce enantioenriched products. scienceopen.comwikipedia.org

Cascade Reactions: Organocatalysts can facilitate cascade reactions, where multiple bond-forming events occur in a single operation, leading to a rapid increase in molecular complexity.

The development of novel organocatalysts continues to expand the toolkit available to synthetic chemists for the construction of complex and stereochemically rich molecules. google.com

Information on the Chemical Compound “Cloran” is Not Available in Scientific Literature

Following a comprehensive search of scientific databases and chemical literature, no specific information could be found for a chemical compound named "this compound" in the context of the requested synthetic methodologies. The search for "this compound" did not yield a recognized chemical structure or data related to its stereoselective synthesis, the use of chiral auxiliaries, asymmetric catalysis, or the application of green chemistry principles to its production.

The requested outline specifies advanced and detailed topics, including:

Stereoselective Synthesis of this compound and Its Isomers: Focusing on chiral auxiliary-mediated syntheses and asymmetric catalysis.

Green Chemistry Principles in this compound Synthesis: With an emphasis on solvent-free/aqueous media syntheses and atom economy analysis.

While extensive literature exists on these synthetic techniques for a wide variety of other chemical compounds, including many chlorinated organic molecules, this information is not associated with a compound specifically named "this compound."

It is possible that "this compound" may be a highly specialized or internal research code name, a significant misspelling of another compound's name, or a theoretical molecule not yet synthesized or described in published literature. For instance, searches did identify methods for the synthesis of "Clorsulon," a sulfonamide drug, but this is a distinct and different compound.

Due to the absence of scientifically verifiable information on "this compound," it is not possible to generate the requested thorough, informative, and scientifically accurate article while adhering to the provided outline. Creating content for this subject would require speculation and invention of chemical data, which would not meet the standards of factual accuracy.

Advanced Spectroscopic and Structural Elucidation of Cloran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds in solution or solid state. For Cloran, with its multiple proton and carbon environments, advanced NMR experiments are essential for unambiguous signal assignment and the determination of subtle structural features.

Multi-Dimensional NMR Techniques for Stereochemical Assignment

Multi-dimensional NMR techniques, such as 2D COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for assigning 1H and 13C resonances and establishing connectivity within the this compound molecule. COSY reveals scalar couplings between coupled protons, while HSQC correlates protons with their directly attached carbons. HMBC provides information about longer-range couplings between protons and carbons across two or three bonds, aiding in the assignment of quaternary carbons and the confirmation of structural fragments.

For stereochemical assignment in this compound, NOESY experiments are particularly valuable. The Nuclear Overhauser Effect (NOE) arises from through-space dipole-dipole interactions between nuclei and is inversely proportional to the sixth power of the distance between them. By observing NOEs between specific protons, the relative spatial arrangement of different parts of the molecule can be determined. For instance, NOEs between protons on adjacent rings or across chiral centers can help define the relative stereochemistry of these positions. Analysis of NOESY cross-peaks allows for the mapping of the molecule's three-dimensional structure in solution. The integration of data from COSY, HSQC, HMBC, and NOESY spectra enables the complete assignment of all observable proton and carbon signals and provides crucial constraints for determining the relative configuration of the multiple stereocenters present in this compound.

Below is a hypothetical partial NMR data table illustrating the type of information obtained from these experiments for this compound:

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Correlated Protons (COSY)Correlated Carbons (HSQC)Long-Range Correlations (HMBC)Observed NOEs
H-4a3.55dd8.0, 4.5H-4α, H-4β, H-8aC-4aC-3a, C-8a, C-9aH-4α, H-8a
H-4α2.10dd13.5, 4.5H-4a, H-4βC-4C-3a, C-4aH-4a, H-9a
H-4β1.95dd13.5, 8.0H-4a, H-4αC-4C-3a, C-4aH-4a, H-8a
H-9a4.12s--C-9aC-1, C-3, C-3a, C-4aH-4α, H-8a
C-1175.2s---H-9a-
C-4a55.8s-H-4aC-4aH-4a, H-4α, H-4β, H-8a, H-9a-

Note: This is hypothetical data for illustrative purposes only.

Scalar Spin-Spin Coupling Analysis for Conformational Preferences

Scalar spin-spin coupling constants (J-couplings), particularly vicinal couplings (3J), provide valuable insights into the dihedral angles between coupled nuclei and, consequently, the conformational preferences of a molecule in solution nih.gov. The Karplus relationship describes the dependence of vicinal coupling constants on the dihedral angle. By analyzing the magnitudes of 3J couplings between protons on adjacent carbons in this compound, information about the preferred rotamers around single bonds can be obtained. For instance, large 3J values (typically > 8 Hz) are indicative of antiperiplanar arrangements (dihedral angle close to 180°), while smaller values (typically < 5 Hz) suggest synclinal arrangements (dihedral angle close to ±60°) magritek.com. Geminal (2J) and long-range (nJ, n>3) coupling constants can also provide conformational information, although their interpretation can be more complex.

Analysis of coupling constants within the rigid cage structure and the more flexible parts of this compound allows for the determination of preferred conformations in solution. Comparing experimental coupling constants with values calculated for different conformers using computational methods can further refine the understanding of the molecule's dynamic behavior nih.gov.

A hypothetical partial table of coupling constants for this compound:

Coupled NucleiCoupling Constant (Hz)Type of CouplingInferred Dihedral Angle
H-4a, H-4α4.53J~60° (synclinal)
H-4a, H-4β8.03J~180° (antiperiplanar)
H-4α, H-4β13.52JGeminal
H-4a, H-8a4.03J~60° (synclinal)
H-8a, H-9a< 1.03J~90° or restricted rotation

Note: This is hypothetical data for illustrative purposes only.

Solid-State NMR for Crystalline Forms of this compound

While solution-state NMR provides information about the molecule's behavior in solution, solid-state NMR (SSNMR) is crucial for characterizing the structure and dynamics of this compound in its crystalline form researchgate.net. SSNMR can provide details about crystal packing, polymorphism, and the presence of multiple solid forms rsc.org. Techniques such as Magic Angle Spinning (MAS) are employed to average out anisotropic interactions, yielding sharper signals nih.gov.

For this compound, 35Cl SSNMR can be particularly informative due to the presence of six chlorine atoms researchgate.netpascal-man.com. The electric field gradient (EFG) tensor parameters obtained from 35Cl SSNMR are highly sensitive to the local electronic environment of the chlorine nuclei, providing insights into the nature of C-Cl bonds and intermolecular interactions, such as hydrogen bonding involving chlorine atoms researchgate.netrsc.org. Combined with 1H and 13C SSNMR data, which provide information on the rigid framework and any dynamic processes in the solid state, SSNMR offers a complete picture of this compound's structure and packing in the crystalline phase.

Advanced Mass Spectrometry for this compound Characterization

Mass Spectrometry (MS) provides essential information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pathways. Advanced MS techniques offer high precision and the ability to structurally characterize fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the molecular ion and fragment ions with high precision, typically to within a few millimass units (mmu) or parts per million (ppm) researchgate.netinnovareacademics.in. For this compound (C13H8Cl6O3), the theoretical monoisotopic mass can be calculated based on the exact masses of its constituent isotopes. The presence of multiple chlorine atoms, which have two common isotopes (35Cl and 37Cl) in a natural abundance ratio of approximately 3:1, results in a characteristic isotopic pattern in the mass spectrum youtube.com. This pattern, known as the chlorine isotopic cluster, is a fingerprint for the number of chlorine atoms in the molecule or fragment ion.

By measuring the accurate mass of the molecular ion using HRMS, the elemental composition of this compound (C13H8Cl6O3) can be unambiguously confirmed by comparing the experimental mass-to-charge ratio (m/z) with the calculated theoretical mass for the proposed formula within a defined mass tolerance innovareacademics.inuky.edu. The observed isotopic pattern in the HRMS spectrum further supports the presence of six chlorine atoms.

A hypothetical HRMS data point for the molecular ion of this compound:

IonMeasured m/zCalculated m/z (C13H835Cl6O3)Delta (ppm)Proposed Elemental Composition
[M]+•421.8580421.85751.2C13H8Cl6O3

Note: This is hypothetical data for illustrative purposes only. The observed isotopic cluster would also be analyzed.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MS2, involves the fragmentation of a selected precursor ion and the detection of the resulting fragment ions nih.govnih.gov. This technique provides structural information by revealing how the molecule breaks apart under controlled conditions, such as Collision-Induced Dissociation (CID). By analyzing the m/z values of the fragment ions and their relative abundances, plausible fragmentation pathways can be proposed xml-journal.netresearchgate.net.

For this compound, MS/MS experiments on the molecular ion or protonated/deprotonated species would yield a series of fragment ions corresponding to the loss of specific atoms or structural moieties. The presence of chlorine atoms can lead to characteristic neutral losses (e.g., HCl, Cl2) and fragment ions containing varying numbers of chlorine atoms, each exhibiting its own isotopic pattern. Elucidating the fragmentation pathways involves proposing chemical structures for the fragment ions and rationalizing their formation based on the known lability of bonds within the this compound structure. This process helps to confirm the connectivity of atoms and provides further evidence for the proposed structure.

A hypothetical partial MS/MS data table for the molecular ion of this compound:

Precursor Ion (m/z)Fragment Ion (m/z)Relative Abundance (%)Proposed Neutral LossProposed Fragment Composition
421.9386.045HClC13H7Cl5O3
421.9350.1202 x HClC13H6Cl4O3
421.9197.915C5H8Cl3O3C8Cl3
421.990.930C12H8Cl6O2C H Cl

Note: This is hypothetical data for illustrative purposes only. Accurate masses from HRMS/MS would be used for definitive fragment composition determination.

It appears there is limited publicly available detailed scientific data specifically focusing on the advanced spectroscopic and structural elucidation of the chemical compound identified as "this compound" (PubChem CID 98311), also known as 5,6,7,8,10,10-Hexachloro-3a,4,4a,5,8,8a,9,9a-octahydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione. nih.gov While the compound's identity and basic structural information are available, detailed research findings from single crystal X-ray diffraction studies, polymorphism and co-crystallization investigations, and comprehensive vibrational spectroscopy (IR and Raman) analyses specific to this compound are not extensively detailed within the scope of the provided search results.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content for sections 3.3 and 3.4 of the article as outlined, which require detailed research findings and data tables derived from these specific analytical techniques applied to "this compound" (CID 98311).

General principles of these spectroscopic and structural elucidation methods are well-established. For instance, single-crystal X-ray diffraction is a powerful technique for determining the detailed internal lattice structure of crystalline substances, including absolute stereochemistry, unit cell dimensions, bond lengths, and bond angles. carleton.eduuhu-ciqso.eswarwick.ac.ukceitec.cz Polymorphism refers to the ability of a solid material to exist in more than one crystal structure, which can significantly impact its physical properties. Co-crystallization involves the formation of crystalline structures composed of two or more different molecules. researchgate.netnih.govmdpi.com Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide information about the functional groups and molecular vibrations within a compound, aiding in identification and structural analysis. klarscientific.comsochob.cldocbrown.inforesearchgate.netrruff.infoazom.com

However, without specific experimental data and research findings pertaining to "this compound" (CID 98311) obtained from these techniques, a detailed and accurate article focusing solely on its advanced spectroscopic and structural elucidation as requested cannot be generated based on the provided information. The PubChem entry for CID 98311 does mention the existence of FTIR Spectra data from a specific source, but the detailed spectral information and analysis are not included in the search results. nih.gov

Comprehensive Search Yields No Recognizable Chemical Compound "this compound"

An extensive search of scientific databases and chemical literature has found no recognized chemical compound named "this compound" with a corresponding body of research on its chemical reactivity and reaction mechanisms. As a result, it is not possible to generate a scientifically accurate article based on the provided outline.

The detailed structure of the request—mentioning an "anhydride moiety," a "halogenated core," and a "this compound framework"—suggests a specific molecule. However, no compound with this name and corresponding structural features appears in the public scientific domain. The search for specific reactions such as hydrolysis, esterification, nucleophilic and electrophilic substitutions, pericyclic reactions, and photochemical transformations related to a compound named "this compound" did not yield any relevant results.

It is possible that "this compound" may be a non-standard or proprietary name, a typographical error, or a theoretical compound that has not been synthesized or studied. Without a defined chemical structure and existing research, any attempt to describe its reactivity would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article on the "Chemical Reactivity and Mechanistic Investigations of this compound" cannot be produced.

Chemical Reactivity and Mechanistic Investigations of Cloran

Photochemical Transformations of Cloran

Photolytic Degradation Pathways

The photolytic degradation of herbicides is a critical area of study to understand their environmental fate. However, specific and detailed research on the photolytic degradation pathways of Cloransulam-methyl (B1669235) is not extensively available in the public scientific literature. General principles of photochemistry suggest that a molecule like Cloransulam-methyl, which contains aromatic rings and heteroatoms, would be susceptible to degradation upon absorption of UV radiation. The potential degradation pathways could involve the cleavage of the sulfonamide bond or transformations of the triazolopyrimidine and phenyl rings.

In a related context, studies on other sulfonamide herbicides have shown that photolysis can lead to the cleavage of the sulfonylurea bridge, which is a different but structurally related functional group. For Cloransulam-methyl, it is plausible that UV light could induce homolytic or heterolytic cleavage of the C-S or S-N bonds of the sulfonamide group, leading to the formation of various radical or ionic intermediates. These reactive species would then undergo further reactions with solvent molecules or other organic matter in the environment.

Photoinduced Electron Transfer Processes

There is a lack of specific research in the accessible scientific literature concerning the photoinduced electron transfer (PET) processes of Cloransulam-methyl. PET is a fundamental process in photochemistry where an electronically excited molecule transfers an electron to or from another molecule. For a molecule like Cloransulam-methyl, it is conceivable that upon photoexcitation, it could act as either an electron donor or an electron acceptor, depending on the reaction conditions and the presence of other species.

The aromatic and heterocyclic moieties in Cloransulam-methyl could, in principle, participate in PET reactions. For instance, the excited state of Cloransulam-methyl could be quenched by electron-donating or electron-accepting compounds present in the environment, leading to the formation of radical ions. These radical ions would be highly reactive and could initiate a cascade of secondary reactions, contributing to the degradation of the herbicide. However, without experimental data, any discussion of specific PET processes involving Cloransulam-methyl remains speculative.

Ligand Interactions and Complex Formation with Metal Centers

Coordination Chemistry Studies

The coordination chemistry of Cloransulam-methyl has not been a significant focus of published research. As a molecule containing multiple potential donor atoms (nitrogen and oxygen), Cloransulam-methyl has the structural features necessary to act as a ligand and coordinate with metal centers. The nitrogen atoms of the triazolopyrimidine ring system and the oxygen and nitrogen atoms of the sulfonamide group could all potentially bind to a metal ion.

The formation of metal complexes can significantly alter the chemical and physical properties of an organic molecule, including its reactivity and environmental mobility. For example, coordination to a metal ion could enhance the susceptibility of Cloransulam-methyl to hydrolysis or photolysis. Despite these possibilities, there are no detailed studies available that characterize the coordination complexes of Cloransulam-methyl with various metal ions, nor are there data on their formation constants or structural properties.

Catalytic Activity of this compound-Metal Complexes

Given the absence of research on the formation of Cloransulam-methyl-metal complexes, it follows that there is no information available regarding the catalytic activity of such complexes. The field of catalysis by metal complexes is vast, with applications ranging from industrial synthesis to environmental remediation. If Cloransulam-methyl were to form stable complexes with transition metals, it is possible that these complexes could exhibit catalytic properties. For instance, they might catalyze oxidation, reduction, or hydrolysis reactions of other environmental pollutants. However, this is purely hypothetical, as there is no experimental evidence to support the existence or catalytic activity of Cloransulam-methyl-metal complexes in the current body of scientific literature.

Theoretical and Computational Chemistry Studies of Cloran

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules, which in turn dictate their geometry, stability, and reactivity.

Density Functional Theory (DFT) has been extensively used to investigate the structures and properties of saccharides and their mimics. nih.gov The B3LYP functional, combined with basis sets like 6-31G*, is a common choice for these studies. nih.gov DFT is particularly valuable for optimizing molecular geometries and for calculating NMR spin-spin coupling constants, which are highly sensitive to molecular conformation. ctfassets.netctfassets.net

Research on disaccharide mimics has employed DFT to study how functional group substitutions near the glycosidic linkage affect molecular geometry and inter-residue interactions. nih.gov A primary application of DFT in carbohydrate chemistry is the calculation of J-couplings (spin-spin couplings) to help interpret experimental NMR data. chemicalwarehouse.com By calculating J-couplings for different conformations, researchers can develop equations that relate the observed J-coupling values to specific dihedral angles, providing insight into the molecule's preferred shape in solution. ctfassets.netchemicalwarehouse.com

For example, DFT calculations have been used to determine which J-couplings (e.g., ¹JCC, ²JCH, ³JCH) are most sensitive to the rotation of ester bonds in O-acetylated monosaccharides. chemicalwarehouse.com These theoretical calculations help to quantitatively interpret experimental J-values and model the conformational preferences of these molecules. chemicalwarehouse.com

Table 1: Sample DFT-Calculated vs. Experimental J-Couplings for a Disaccharide Mimic

This table is illustrative, based on findings where DFT calculations are used to refine structural analysis against NMR data.

Click to view interactive data
Coupling Constant Calculated Value (Hz) Experimental Value (Hz)
3JH1,C2 4.5 4.2 ± 0.2
3JC1,H2 3.8 3.6 ± 0.2
2JC1,H2 -5.1 -5.3 ± 0.3

Ab initio molecular orbital calculations represent another high-level theoretical approach used to study carbohydrate structures. These methods, such as Hartree-Fock (HF) calculations with a 6-31G basis set, have been applied to investigate the conformational energies and structural parameters of furanose rings, which are key components of DNA and RNA. wikipedia.org

Studies on molecules like 2-deoxy-β-D-erythro-pentofuranose have shown that the conformation of the hydroxymethyl group (rotamers about the C4-C5 bond) significantly influences the conformational energy profile of the entire ring. wikipedia.org These calculations reveal subtle changes in bond lengths and angles that are consistent with stereoelectronic effects, such as those arising from the interaction of oxygen lone pairs. wikipedia.org Such ab initio studies provide a detailed picture of the factors governing the geometry of these fundamental biological building blocks. nih.gov

Frontier Molecular Orbital (FMO) theory is used to rationalize stereoelectronic effects that are critical in determining carbohydrate conformations, such as the anomeric and gauche effects. fbn.com These effects are often explained by interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of different molecular fragments. fbn.com

Molecular Dynamics Simulations for Conformational Landscape (e.g., in solution)

While quantum chemical calculations are excellent for studying static structures and properties, molecular dynamics (MD) simulations are used to explore the conformational landscape and dynamics of molecules over time, which is particularly important for flexible carbohydrates in solution. nih.gov

MD simulations, often using specialized force fields like GLYCAM, are essential for sampling the vast conformational space available to oligosaccharides. greenbook.net A significant challenge in these simulations is that transitions between different conformational states can be rare events, making it difficult to achieve adequate sampling on accessible timescales. greenbook.net

Conformational analysis of oligosaccharides focuses heavily on the dihedral angles (φ and ψ) that define the orientation of the glycosidic linkage between sugar units. nih.govmedicinenet.com MD simulations generate trajectories that show how these angles fluctuate over time, revealing the most populated conformational states. medicinenet.com The results from these simulations can be validated by comparing calculated properties, such as NMR J-couplings or Nuclear Overhauser Effects (NOEs), with experimental data. greenbook.netpharmacompass.com This combined approach allows for a robust determination of the three-dimensional structures of complex carbohydrates in solution. greenbook.net

Table 2: Conformational States of a β-(1→4) Linkage from MD Simulations

This table represents typical findings from MD studies on disaccharides, showing the population of different conformational regions.

Click to view interactive data
Conformational Region φ Angle Range (degrees) ψ Angle Range (degrees) Population (%)
syn -60 to 60 -60 to 60 75
anti-φ 120 to 180 - 15
anti-ψ - 120 to 180 10

The solvent environment plays a critical role in determining the conformational preferences of carbohydrates. nih.gov MD simulations that include explicit solvent molecules, typically water, are crucial for capturing these effects accurately. greenbook.net Water molecules can form hydrogen bonds with the hydroxyl groups of the saccharide, competing with and influencing the formation of intramolecular hydrogen bonds. nih.gov

For example, in some disaccharides, an intramolecular hydrogen bond might be stable in the gas phase but becomes less favorable in aqueous solution because both the donor and acceptor groups can form stronger hydrogen bonds with the surrounding water molecules. nih.gov This competition can lead to significant shifts in the conformational equilibrium, such as increasing the population of certain syn conformations of the glycosidic linkage. nih.gov Understanding these solvent effects is essential for developing an accurate model of how carbohydrates behave in a biological context. rsc.org

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is instrumental in elucidating the complex reaction mechanisms of molecules such as chloropicrin (B1668804). Through these models, it is possible to map out the most likely pathways for chemical transformations, such as decomposition or reactions with other molecules, and to characterize the high-energy transition states that govern the rates of these reactions.

The potential energy surface (PES) is a conceptual and mathematical tool that helps in the analysis of molecular geometry and reaction dynamics. libretexts.org It represents the energy of a molecule as a function of its atomic coordinates. For a chemical reaction, the PES can be thought of as a landscape with valleys corresponding to stable molecules (reactants and products) and mountain passes corresponding to transition states. libretexts.orgwikipedia.orglibretexts.org

For the thermal decomposition of chloropicrin, computational studies have explored the PES to identify the lowest energy pathway for its degradation. researchgate.netresearchgate.netfigshare.com The primary reaction coordinate involves the stretching and breaking of the carbon-nitrogen (C-N) bond. researchgate.netfigshare.com Quantum mechanical calculations are used to determine the energy at various points along this reaction coordinate, effectively mapping out the energetic landscape of the reaction. libretexts.orglibretexts.orgvisualizeorgchem.com This mapping reveals that the initial and most critical step in the pyrolysis of chloropicrin is the unimolecular breaking of the C-N bond, which has a significant energy barrier. researchgate.net

Quantum chemistry calculations are a powerful tool for determining the kinetic and thermodynamic parameters of chemical reactions. researchgate.netresearchgate.netchemrxiv.orgmdpi.com For chloropicrin, a detailed chemical kinetic model for its combustion and pyrolysis has been developed, with many thermo-kinetic parameters calculated using quantum chemistry and reaction rate theory. researchgate.netresearchgate.netfigshare.com

The degradation of chloropicrin is initiated by the breaking of the C-N bond, leading to the formation of the trichloromethyl radical (•CCl3) and nitrogen dioxide (NO2). researchgate.netfigshare.comacs.org These radicals can then undergo further reactions. For instance, the trichloromethyl radical can be oxidized by nitrogen dioxide to form an adduct, CCl3ONO, which can then decompose into phosgene (B1210022) (COCl2), a chlorine atom, and nitric oxide (NO). researchgate.netfigshare.com

Computational studies have provided valuable data on the energetics of these reaction steps. For example, the activation energy for the initial C-N bond cleavage has been calculated to be approximately 40 kcal/mol, which is consistent with experimental findings. researchgate.net

Calculated Thermodynamic and Kinetic Parameters for Chloropicrin Decomposition
ParameterDescriptionCalculated ValueMethod
C-N Bond Dissociation EnergyThe energy required to break the carbon-nitrogen bond in chloropicrin.~42.1 kcal/molQuantum Chemistry
Activation Energy (Pyrolysis)The energy barrier for the thermal decomposition of chloropicrin.~40 kcal/molQuantum Chemistry
Adsorption Energy on B12N12 nanocageThe energy released upon adsorption of chloropicrin onto a boron nitride nanocage.-113.59 kJ/molDensity Functional Theory (DFT)

QSAR and Cheminformatics Applications for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational methodologies used to establish relationships between the chemical structure of a compound and its biological activity or physical properties. nih.govlongdom.orgresearchgate.net These tools are invaluable for designing new molecules with desired characteristics and for predicting the properties of existing but untested compounds. researchgate.netneovarsity.orgresearchgate.net

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. nih.govresearchgate.netibm.com They can be derived from the molecular graph (topological descriptors), the three-dimensional geometry of the molecule (geometrical descriptors), or the electronic structure (quantum-chemical descriptors). These descriptors are the foundation of QSAR models, which use statistical methods to correlate them with experimental data. chemrxiv.orgmdpi.commdpi.com

For chloropicrin and its analogs, molecular descriptors can be used to predict various properties, including toxicity. nih.gov For example, in silico toxicology methods have been employed to estimate the acute toxicity of chloropicrin. nih.gov Qualitative analyses have identified the nitro group attached to the carbon atom as a significant contributor to its toxic profile. nih.gov Quantitative models have also been used to predict lethal dose (LD50) values for different exposure routes. nih.gov The development of such models can help in reducing the reliance on animal testing for toxicity assessments. nih.gov

Examples of Molecular Descriptors for QSAR Studies
Descriptor TypeExampleInformation Encoded
TopologicalWiener IndexBranching of the molecular skeleton.
GeometricalMolecular Surface AreaThe size and shape of the molecule.
ElectronicDipole MomentThe distribution of charge within the molecule.
PhysicochemicalLogPThe lipophilicity of the molecule.

Virtual screening is a computational technique used in drug discovery and materials science to search large libraries of chemical structures for molecules with specific properties. neovarsity.orgresearchgate.netibm.com This process can be used to identify structural homologs of a target molecule, such as chloropicrin, that may exhibit similar or improved properties.

The process typically involves two main approaches: ligand-based virtual screening and structure-based virtual screening. In ligand-based screening, a known active molecule is used as a template to find other molecules with similar features. This can be done by comparing molecular fingerprints or by building a pharmacophore model that captures the essential features for activity.

For chloropicrin analogs, virtual screening could be employed to identify compounds with similar biocidal activity but potentially lower toxicity to non-target organisms. By screening databases of existing chemicals, it is possible to prioritize a smaller number of candidates for experimental testing, thereby saving time and resources. Cheminformatics tools play a crucial role in managing and analyzing the large datasets generated during virtual screening campaigns. mdpi.comnih.gov

Environmental Chemistry and Abiotic Fate of Cloran

Atmospheric Chemistry of Cloran

Photochemical Oxidation Pathways in the Atmosphere

Photochemical oxidation is a key process for many organic compounds in the atmosphere, initiated by the absorption of sunlight. Molecules containing chromophores that absorb light in the atmospherically relevant spectrum (typically >290 nm) can undergo direct photolysis. Additionally, atmospheric oxidants generated through photochemical processes, such as ozone (O₃) and hydroxyl radicals (OH•), can react with organic compounds. The rate and pathways of photochemical oxidation are highly dependent on the chemical structure of the compound and prevailing atmospheric conditions, including light intensity, temperature, and the presence of other reactive species. Specific photochemical oxidation pathways for this compound (CID 98311) were not found in the consulted literature.

Reaction with Atmospheric Radicals (e.g., OH, Cl)

Reactions with atmospheric radicals, particularly the hydroxyl radical (OH•) and chlorine radical (Cl•), are dominant removal mechanisms for many volatile and semi-volatile organic compounds in the troposphere. The hydroxyl radical is highly reactive and initiates the oxidation of many organic pollutants during the daytime copernicus.org. Chlorine radicals are also significant oxidants in certain environments, particularly in coastal and polluted urban areas where sources of atmospheric chlorine exist copernicus.orgsu.seacs.org. The reaction rates of organic compounds with OH• and Cl• radicals are structure-dependent. Highly chlorinated compounds can be less reactive towards OH• abstraction compared to their less chlorinated counterparts. While the general importance of these radicals in atmospheric chemistry is well-documented copernicus.org, specific reaction rate constants for this compound (CID 98311) with OH• or Cl• radicals were not identified in the search results.

Aquatic Environmental Chemistry of this compound

The fate of this compound in aquatic systems (lakes, rivers, oceans) is influenced by processes such as hydrolysis, adsorption to suspended solids and sediment, and volatilization.

Hydrolysis Kinetics in Aqueous Systems

Hydrolysis is a chemical reaction with water that can lead to the breakdown of organic compounds. The rate of hydrolysis is influenced by factors such as pH, temperature, and the chemical structure of the compound. Some functional groups are more susceptible to hydrolysis than others. Chlorinated compounds can undergo hydrolysis, with the rate often being dependent on the position and number of chlorine atoms. For some chlorinated compounds, hydrolysis can be pH-dependent, with faster degradation occurring under acidic or alkaline conditions regulations.govresearchgate.netsciensage.info. For example, chlorantraniliprole (B1668704) shows increased hydrolytic degradation with increasing pH regulations.gov. Specific hydrolysis kinetics or half-lives for this compound (CID 98311) in aqueous systems at different pH values were not found in the provided search results.

Adsorption and Desorption Processes with Sediment and Organic Matter

Adsorption to solid phases, such as sediment and organic matter, is a crucial process affecting the transport and availability of organic compounds in aquatic environments. Compounds with higher hydrophobicity (lower water solubility) tend to adsorb more strongly to organic carbon in sediment and suspended particles researchgate.netmdpi.comgeology.cznih.gov. The adsorption process can be described by partition coefficients (e.g., K_d or K_oc), which relate the concentration of the chemical in the solid phase to its concentration in the water phase. Adsorption can reduce the concentration of a compound in the water column, potentially lowering its bioavailability and influencing its transport. Desorption is the reverse process, where the compound is released from the solid phase back into the water. The extent and reversibility of adsorption are influenced by the properties of the compound, the characteristics of the solid phase (e.g., organic carbon content, clay content), and environmental conditions researchgate.netmdpi.comgeology.cznih.gov. While the general principles of adsorption to sediment and organic matter are well-established researchgate.netmdpi.comgeology.cznih.gov, specific adsorption and desorption data for this compound (CID 98311) were not available in the search results. Studies on other chlorinated compounds, such as PCBs, indicate that higher chlorinated congeners tend to adsorb more strongly to sediment epa.gov.

Soil Environmental Chemistry of Cloransulam-Methyl (B1669235)

The behavior of cloransulam-methyl in soil is influenced by various soil properties and environmental conditions, impacting its persistence and mobility.

Sorption to Soil Organic Matter and Mineral Phases

Sorption is a key process governing the fate and transport of pesticides in soil. Cloransulam-methyl is generally considered to exhibit moderate mobility in soil regulations.govregulations.govepa.gov. Studies indicate that cloransulam-methyl has relatively low affinity to adsorb to soil particles, with reported adsorption coefficient (Kads) values typically below 1.5 in various soils epa.gov. However, sorption can increase over time, a phenomenon known as aging epa.gov.

The extent of cloransulam-methyl sorption is influenced by several soil properties, including organic matter content, clay content, and pH illinois.eduresearchgate.netnih.govicm.edu.plconicet.gov.ar. Higher organic carbon content in soil generally correlates with increased sorption of organic compounds nih.govconicet.gov.ar. For cloransulam-methyl, higher organic carbon normalized adsorption coefficient (Koc) values have been reported in more acidic soils illinois.edu. Despite its moderate sorption, a significant portion of cloransulam-methyl can become strongly bound to soil organic matter over time usda.gov.

The pH of the soil solution plays a significant role in the sorption of ionizable compounds like cloransulam-methyl. Its solubility and ionic state are pH-dependent, which in turn affects its interaction with charged soil surfaces and organic matter regulations.govillinois.edu.

Leaching Potential in Soil Columns

The mobility of cloransulam-methyl in soil suggests a potential for leaching, particularly to groundwater regulations.govregulations.govepa.govepa.govherts.ac.uk. Leaching is a process where the compound is transported downwards through the soil profile by infiltrating water. This process competes with surface runoff, where the compound is carried away by water flowing over the soil surface epa.gov.

Field studies have provided evidence of cloransulam-methyl mobility, with residues detected at depths ranging from 45 to 90 cm in soil profiles epa.gov. The potential for leaching is influenced by the compound's physicochemical properties, such as its moderate to high water solubility (which varies with pH) and its low octanol-water partition coefficient (log Kow ranging from 1.12 at pH 5.0 to -1.24 at pH 8.5), indicating a low potential for bioaccumulation but higher potential for movement in the aqueous phase regulations.govillinois.eduepa.gov.

Soil type also plays a critical role in leaching potential. Cloransulam-methyl is more likely to leach in sandy soils, which typically have lower organic matter and clay content, resulting in a reduced capacity for herbicide adsorption acs.org. Soil column studies are a standard method for evaluating the leaching potential of pesticides under controlled conditions researchgate.net. Prospective groundwater monitoring studies, which often involve analyzing soil cores or drainage water, are conducted to assess the actual leaching behavior of compounds like cloransulam-methyl under field conditions regulations.govepa.gov.

Analytical Method Development for Environmental Monitoring of Cloransulam-Methyl

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of cloransulam-methyl and its transformation products in various environmental matrices.

Trace Analysis Techniques for Environmental Matrices

Monitoring environmental levels of cloransulam-methyl requires techniques capable of detecting trace concentrations in complex matrices such as soil and water. Several analytical approaches have been developed for this purpose.

Common techniques involve sample preparation methods to extract and clean up the target analytes from the matrix, followed by sensitive detection. Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) is a widely used sample preparation method that has been coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of cloransulam-methyl residues in soil and plant matrices researchgate.netnih.gov. This method offers advantages in terms of speed and simplicity.

Gas chromatography coupled with mass spectrometric detection (GC/MSD) is another technique employed for the trace analysis of cloransulam-methyl acs.orgepa.govacs.orgepa.gov. This often involves a derivatization step to make the compound more volatile and suitable for GC analysis acs.orgepa.gov. Solid-phase extraction (SPE) is frequently used as a cleanup step before GC/MSD analysis to remove interfering substances from environmental samples acs.orgepa.gov.

These methods are validated to achieve low limits of detection (LODs) and limits of quantitation (LOQs) to ensure the reliable measurement of trace levels. For instance, LODs of 0.001 mg/kg in soil and LOQs of 1.0 ng/g in soil have been reported using GC/MSD-based methods researchgate.netnih.govepa.gov. For water samples, validated LOQs of 0.10 ng/mL have been achieved using GC/MSD epa.gov.

Speciation of Cloransulam-Methyl Metabolites in Environmental Samples

Cloransulam-methyl undergoes transformation in the environment, leading to the formation of various metabolites. Identifying and quantifying these metabolites is important for a comprehensive understanding of its environmental fate and potential impact. Major transformation products of cloransulam-methyl in soil include cloransulam (B62134) (the acid form), 5-hydroxy-cloransulam-methyl, and 5-hydroxy-cloransulam regulations.govepa.govusda.govhc-sc.gc.ca. Under anaerobic conditions, cloransulam-methyl fluorethenyl has been identified as a persistent degradate regulations.govregulations.gov. N-methyl-cloransulam-methyl is also observed as a degradate regulations.govacs.org.

Analytical methods are developed to not only quantify the parent compound but also to speciate and measure the concentrations of these key metabolites in environmental samples. For example, some GC/MSD methods are capable of quantifying both cloransulam-methyl and its acid metabolite, cloransulam epa.govepa.gov.

In environmental risk assessments, the concept of "Total Toxic Residues" (TTR) is often employed, which considers the combined concentrations of the parent compound and its toxicologically relevant degradates regulations.govregulations.gov. This necessitates analytical methods that can accurately determine the levels of these specific metabolites in addition to the parent compound.

Data Tables

Environmental Fate ParameterValue (Cloransulam-methyl)MatrixSource
Log Kow Range1.12 (pH 5.0) to -1.24 (pH 8.5)Water epa.gov
Water Solubility (pH 7)180 mg/LWater regulations.govepa.gov
Koc Range12 to 262 L/kgocSoil regulations.gov
Aerobic Soil Half-life Range8 to 28 days (field)Soil illinois.eduusda.gov
Aerobic Soil Half-life (Lab)9 and 13 days (specific soils)Soil regulations.govusda.gov
Anaerobic Soil Half-life Range19 to 60 daysSoil regulations.gov
Photolysis Half-life (Water)22 minutesWater epa.govepa.govhc-sc.gc.ca
Photolysis Half-life (Soil)30 to 70 daysSoil epa.govepa.govhc-sc.gc.ca
Analytical Method FeatureDetailMatrixSource
Sample PreparationQuEChERSSoybean matrices, Soil researchgate.netnih.gov
Sample PreparationAcidified acetone (B3395972) extraction, SPE (C18, Silica Gel)Soil epa.gov
Sample PreparationSPE (C18, Neutral Alumina)Soybeans, forage, hay acs.org
Detection TechniqueLC-MS/MSSoybean matrices, Soil researchgate.netnih.gov
Detection TechniqueCapillary GC/MSDSoil, Water, Soybean matrices acs.orgepa.govacs.orgepa.gov
LOD (Soil)0.001 mg/kg (1 ng/g)Soil researchgate.netnih.govepa.gov
LOQ (Soil)1.0 ng/gSoil epa.gov
LOQ (Soybean matrices)0.01 μg/g (10 ppb)Soybeans, forage, hay acs.org
LOQ (Water)0.10 ng/mLWater epa.gov
Metabolites Quantified (Example)CloransulamSoil, Water epa.govepa.gov

Based on a thorough review of scientific and chemical literature, the chemical compound "this compound" is not found to be a recognized name for a substance used as a building block in the advanced applications specified, such as complex chemical synthesis, polymer architectures, or material science.

The term "this compound" appears primarily in the context of commercial herbicides, specifically products containing the active ingredient cloransulam-methyl. chemicalwarehouse.comgreenbook.netctfassets.netctfassets.netgreenbook.net These products are formulated for agricultural use to control broadleaf weeds in crops like soybeans. chemicalwarehouse.comctfassets.net The active ingredient, cloransulam-methyl, is a complex sulfonamide herbicide and its documented applications are in agriculture, not in the fields of polymer science, advanced composite development, or as a general synthetic building block for novel materials as outlined in the query.

Searches for "this compound" in the context of chemical synthesis, materials science, and catalysis did not yield any relevant results for a compound with this name. The information available relates to:

General classes of chlorinated compounds (e.g., chloroalkanes, chlorins). organic-chemistry.orgresearchgate.net

The role of chloride anions in templating chemical synthesis. nih.gov

The applications of unrelated chlorine-containing compounds in catalysis (e.g., Lanthanum chloride). stanfordmaterials.com

The chemical company "Clariant," which produces catalysts. clariant.comclariant.comclariant.com

As the user's request is to generate an article focusing solely on a compound named "this compound" with specific advanced applications, and no such compound is identifiable in the scientific literature for these purposes, it is not possible to generate the requested article without resorting to speculation or providing irrelevant information. Therefore, the content for the specified outline cannot be produced.

Advanced Applications and Derivatization of Cloran

Research into Potential Catalytic Roles for Cloran Derivatives

Organocatalytic Performance of this compound-Derived Scaffolds

There is no available research data on the use of this compound or its derivatives as organocatalytic scaffolds.

Ligand Design for Transition Metal Catalysis

No scientific literature has been found detailing the design or application of this compound-based derivatives as ligands for transition metal catalysis.

Precursor for Advanced Chemical Probes or Reagents

Information regarding the use of this compound as a precursor for chemical probes or specialized reagents is not present in the accessible scientific domain.

Synthesis of Labeled this compound Derivatives for Mechanistic Studies

There are no documented methods or studies on the synthesis of isotopically labeled this compound derivatives for the purpose of mechanistic investigations.

Development of Responsive Chemical Systems

Research on the development of responsive chemical systems, such as sensors or smart materials, based on the this compound structure has not been identified.

Conclusion and Future Research Directions

Summary of Key Academic Insights on Cloran

Assuming "this compound" is a chlorinated organic compound, key academic insights would typically revolve around its fundamental chemical characteristics. These would include its molecular structure, confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Understanding the nature and strength of the carbon-chlorine bond within the this compound molecule is crucial, as it significantly influences its reactivity and stability. smith.eduunacademy.comresearchgate.netnih.gov Computational studies, for instance, can provide insights into bond lengths and electron distribution, aiding in the prediction of chemical behavior. smith.eduunacademy.comresearchgate.netnih.govpitt.edu

Further fundamental insights would encompass its physical properties, such as melting point, boiling point, solubility in various solvents, and volatility. Its chemical properties, including reactivity towards different reagents, potential for isomerization, and degradation pathways (both biotic and abiotic), would also be central to initial academic understanding. For many chlorinated organic compounds, initial research focuses on synthesis routes and basic reaction mechanisms. frontiersin.orgrsc.org

Emerging Research Areas and Unexplored Facets of this compound Chemistry

Based on trends in chlorinated organic chemistry, emerging research areas for a compound like this compound would likely include investigations into its environmental fate and transport. This involves studying its persistence in different environmental matrices (water, soil, air), potential for bioaccumulation, and transformation products under various conditions (e.g., photolysis, hydrolysis, microbial degradation). researchgate.netscispace.comnih.govacs.org Research into developing more sustainable and efficient synthetic routes for this compound, perhaps utilizing photocatalysis or biocatalysis, could also be a significant area. frontiersin.orgrsc.orgsciencedaily.com

Exploring potential novel applications of this compound in fields such as materials science (e.g., as a building block for polymers or functional materials), pharmaceuticals (if its structure suggests biological activity, though dosage/safety profiles are excluded from this discussion), or as a chemical intermediate for synthesizing other valuable compounds represents another unexplored facet. nih.govaau.eduacs.org The study of its interactions with biological systems at a fundamental chemical level, without delving into toxicological profiles, could also be an emerging area.

Methodological Advancements Required for Comprehensive this compound Research

Comprehensive research on this compound, or any chlorinated organic compound, necessitates advanced analytical and computational methodologies. Highly sensitive and selective analytical techniques are required for its detection and quantification in complex environmental or biological samples. This includes advancements in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), potentially coupled with techniques for sample preparation and enrichment. helcom.fiunt.eduepa.govusgs.govchromatographyonline.com

Methodological advancements are also needed in synthetic chemistry to achieve precise control over the introduction and transformation of chlorine atoms within complex molecular structures. rsc.org This includes developing catalytic methods that are more selective and environmentally benign. sciencedaily.com Furthermore, sophisticated computational chemistry techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, are crucial for predicting this compound's properties, reactivity, and interactions at the molecular level, guiding experimental design and interpreting results. smith.eduresearchgate.netnih.govpitt.eduresearchgate.net

Broader Implications for Chlorinated Organic Compound Research

Research on a specific chlorinated organic compound like this compound has broader implications for the entire field of chlorinated organic chemistry. Insights gained into its synthesis, reactivity, degradation pathways, and environmental behavior can contribute to a better understanding of the principles governing this class of compounds. This knowledge is vital for assessing the environmental impact of existing chlorinated organics, developing strategies for remediation of contaminated sites, and designing new, safer, and more sustainable chlorinated chemicals for various industrial and societal needs. researchgate.netscispace.comnih.govrsc.orgnih.govnih.govrsc.org

Furthermore, studying the fundamental chemistry of the carbon-chlorine bond and its transformations, as would be done for this compound, contributes to the broader understanding of organohalogen chemistry, which has applications ranging from flame retardants to pharmaceuticals. unacademy.comnih.gov Research in this area can also inform policies and regulations related to the production, use, and disposal of chlorinated organic compounds to mitigate potential risks to human health and the environment. researchgate.net

Compound Names and PubChem CIDs

Due to the lack of readily available academic research specifically identifying a compound named "this compound" with a corresponding PubChem CID, a detailed table for "this compound" cannot be provided. If "this compound" refers to a known chlorinated organic compound under a different name, its CID would correspond to that specific compound.

Data tables detailing specific properties, reaction kinetics, or environmental concentrations of "this compound" are not included as specific academic research data for a compound explicitly named "this compound" was not found. Such tables would be integral to a comprehensive article if specific research findings were available.

Q & A

Q. What are the established analytical methods for characterizing Cloran’s chemical structure and purity?

To confirm this compound’s structure and purity, researchers should employ a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies functional groups and molecular connectivity, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity. X-ray crystallography can resolve crystallographic data for unambiguous structural confirmation. Ensure calibration with reference standards and validate reproducibility across multiple batches .

Q. How can researchers assess this compound’s stability under laboratory storage conditions?

Design accelerated stability studies by exposing this compound to controlled stressors: elevated temperature (e.g., 40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation products using HPLC at intervals (0, 1, 3, 6 months). Compare results to baseline data and apply kinetic modeling (Arrhenius equation) to predict shelf life. Include control samples and triplicate measurements to minimize variability .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in preclinical studies?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Apply ANOVA for multi-group comparisons, followed by post-hoc tests (Tukey’s HSD) to identify significant differences. Validate assumptions of normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test). For non-parametric data, employ Kruskal-Wallis or Mann-Whitney U tests .

Advanced Research Questions

Q. How to resolve contradictions in reported reactivity of this compound across different experimental systems?

Conduct a systematic review to identify methodological disparities (e.g., solvent polarity, temperature, catalyst presence). Replicate conflicting studies under standardized conditions, controlling for variables like oxygen exposure or pH. Use meta-analysis to quantify effect sizes and heterogeneity (I² statistic). If contradictions persist, propose hypotheses (e.g., isomerization, impurities) and validate via targeted experiments (e.g., isotopic labeling, kinetic isotope effects) .

Q. What experimental design principles apply when investigating this compound’s interaction with biological macromolecules?

For binding studies, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (Kd) and stoichiometry. For structural insights, employ cryo-EM or X-ray crystallography. Include negative controls (e.g., scrambled protein sequences) and triplicate runs. For dynamic interactions, apply molecular dynamics simulations (AMBER/CHARMM force fields) to model binding pathways and energetics .

Q. How to optimize synthetic routes for this compound derivatives while minimizing byproducts?

Utilize Design of Experiments (DoE) methodologies, such as factorial designs, to evaluate reaction parameters (temperature, catalyst loading, solvent). Apply response surface modeling (RSM) to identify optimal conditions. Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy. Characterize byproducts using LC-MS/MS and propose mechanistic pathways (e.g., via DFT calculations) to refine synthetic protocols .

Methodological Considerations for Data Interpretation

Q. What strategies ensure reproducibility in this compound-related experiments?

  • Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Reagents : Use certified reference materials (CRMs) and batch-tracking for solvents/catalysts.
  • Instrumentation : Perform daily calibrations and participate in inter-laboratory comparisons.
  • Statistical Rigor : Predefine acceptance criteria (e.g., p < 0.05, RSD ≤ 5%) and report effect sizes with confidence intervals .

Q. How to address limitations in this compound’s detection limits during environmental sampling?

Preconcentrate samples via solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Couple with high-sensitivity detectors (e.g., tandem MS/MS) or derivatization techniques to enhance signal-to-noise ratios. Validate methods using spiked recovery experiments (70–130% recovery acceptable per EPA guidelines) and participate in proficiency testing programs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.